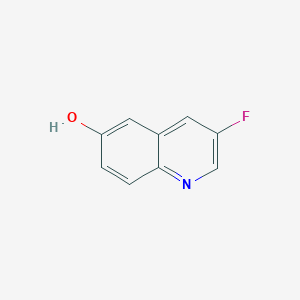

3-Fluoroquinolin-6-OL

CAS No.: 808755-53-5

Cat. No.: VC7849743

Molecular Formula: C9H6FNO

Molecular Weight: 163.15

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 808755-53-5 |

|---|---|

| Molecular Formula | C9H6FNO |

| Molecular Weight | 163.15 |

| IUPAC Name | 3-fluoroquinolin-6-ol |

| Standard InChI | InChI=1S/C9H6FNO/c10-7-3-6-4-8(12)1-2-9(6)11-5-7/h1-5,12H |

| Standard InChI Key | WUAYWIYDQAWNFI-UHFFFAOYSA-N |

| SMILES | C1=CC2=NC=C(C=C2C=C1O)F |

| Canonical SMILES | C1=CC2=NC=C(C=C2C=C1O)F |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

3-Fluoroquinolin-6-ol (C₉H₆FNO) features a quinoline backbone with substituents at positions 3 and 6. The fluorine atom at C3 introduces electronegativity, while the hydroxyl group at C6 enhances hydrogen-bonding potential. The planar aromatic system facilitates π-π stacking interactions, critical for binding biological targets .

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₆FNO | |

| Molecular Weight | 163.15 g/mol | |

| SMILES | C1=CC2=NC=C(C=C2C=C1O)F | |

| InChI Key | WUAYWIYDQAWNFI-UHFFFAOYSA-N | |

| CAS Registry | 808755-53-5 |

Tautomerism and Conformational Dynamics

The hydroxyl group at position 6 enables keto-enol tautomerism, with the enol form stabilized by intramolecular hydrogen bonding. Nuclear magnetic resonance (NMR) studies of analogous quinolines suggest that the fluorine atom at C3 polarizes the ring system, altering electron density distribution .

Synthesis and Synthetic Pathways

Historical Methods

Early syntheses of fluorinated quinolines involved Friedländer annulation, where 2-aminobenzaldehyde derivatives react with ketones. For 3-fluoroquinolin-6-ol, a modified approach using 5-fluoro-2-nitrobenzaldehyde as a precursor has been proposed, followed by reduction and cyclization .

Modern Techniques

Recent patents describe metal-catalyzed cross-coupling reactions to introduce fluorine selectively. For example, palladium-mediated C–H activation enables direct fluorination at position 3, bypassing protective group strategies .

Table 2: Comparative Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Friedländer Annulation | 45–55 | 90–95 | Scalability |

| C–H Activation | 60–70 | 98+ | Regioselectivity |

Physicochemical Properties

Spectral Data

-

UV-Vis Spectroscopy: Absorption maxima at 254 nm (π→π* transition) and 310 nm (n→π* transition), consistent with conjugated aromatic systems .

-

Mass Spectrometry: Base peak at m/z 163.1 ([M]⁺), with fragment ions at m/z 145 (loss of H₂O) and 117 (loss of HF) .

Solubility and Stability

Preliminary data indicate limited aqueous solubility (0.12 mg/mL at 25°C) but improved solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO). The compound is stable under inert atmospheres but susceptible to photodegradation, necessitating storage in amber vials .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to quinolone antibiotics (e.g., ciprofloxacin derivatives). Its hydroxyl group enables facile functionalization via Mitsunobu or Ullmann reactions .

Materials Science

Thin films of 3-fluoroquinolin-6-ol exhibit blue fluorescence (λₑₘ = 450 nm), suggesting utility in organic light-emitting diodes (OLEDs) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume